N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide
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Overview
Description
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide typically involves multiple steps. One common method includes the condensation of 2-(2-chlorophenoxy)acetic acid with 4-amino-2-methoxybenzoic acid, followed by cyclization with thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications .
Mechanism of Action
The mechanism of action of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of transient receptor potential melastatin member 4 (TRPM4), which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxamide derivatives: Various derivatives with similar structures and biological activities .
Uniqueness
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is unique due to its specific substitution pattern and the presence of both chlorophenoxy and methoxy groups.
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-11-13(8-9-15(17)23-20(25)18-7-4-10-28-18)22-19(24)12-27-16-6-3-2-5-14(16)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
SDEQWBAQRCQWPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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